molecular formula C19H17FN2O2 B2389554 1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 1351659-21-6

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2389554
CAS No.: 1351659-21-6
M. Wt: 324.355
InChI Key: KZXZTDYQMSKLEL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Fluoroquinolone derivatives are extensively studied for their antimicrobial properties. For instance, compounds synthesized from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown significant antibacterial and antifungal activities, highlighting the potential of fluoroquinolone-based compounds in treating infections (Patel & Patel, 2010).

Antitumor Applications

The study of fluorinated heterocycles, including compounds with a fluorophenyl group, plays a crucial role in the pharmaceutical and agrochemical industries due to their potent biological activities. Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate demonstrates the versatility of these compounds in developing new therapeutic agents (Wu et al., 2017).

Pharmacological Activities

The modification of gatifloxacin derivatives to include various substituents such as amines and alkyl halides has resulted in compounds with improved antibacterial, antifungal, and immunological activities. This suggests that structural modifications to fluoroquinolone compounds can significantly impact their biological efficacy, offering potential routes for the development of new therapeutic agents with anti-inflammatory and other pharmacological activities (Sultana et al., 2013).

Synthetic Methodologies

The exploration of synthetic methodologies for related compounds, such as the Lewis acid-catalyzed cyclization of phenyl isocyanides leading to dihydroquinoline derivatives, provides valuable insights into the chemical synthesis of complex molecules. Such methodologies are crucial for the development of new compounds with potential scientific research applications (Kobayashi et al., 1995).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-14-4-2-13(3-5-14)19(8-9-19)18(24)22-15-6-1-12-7-10-21-17(23)16(12)11-15/h1-6,11H,7-10H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXZTDYQMSKLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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